![molecular formula C9H7F3N2 B2499880 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile CAS No. 1141894-75-8](/img/structure/B2499880.png)
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile” would depend on its specific molecular structure and the conditions under which the reactions are carried out. Trifluoromethyl-containing compounds can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates .Scientific Research Applications
- 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create novel drug candidates due to its unique chemical structure. By modifying its functional groups, scientists can design compounds with specific pharmacological properties .
- The trifluoromethyl group in this compound contributes to its stability and lipophilicity. As a result, it finds applications in the development of agrochemicals and pesticides. Researchers explore its potential as an active ingredient in crop protection products .
- Scientists investigate the use of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile in materials science. Its unique combination of aromaticity and fluorination makes it interesting for designing functional materials, such as polymers, liquid crystals, and organic semiconductors .
- Chemists employ this compound as a versatile building block in organic synthesis. Its trifluoromethyl group can participate in various reactions, allowing the construction of complex molecules. Researchers explore its role in creating novel scaffolds for drug discovery .
- 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile plays a crucial role in the synthesis of diphenylthioethers. These sulfur-containing compounds find applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
- Fluorinated compounds are valuable in drug discovery and materials science. The trifluoromethyl group in this compound contributes to its lipophilicity and bioavailability. Researchers explore its use as a fluorinated building block for designing new molecules .
Pharmaceutical Synthesis
Agrochemicals and Pesticides
Materials Science
Organic Synthesis
Diphenylthioether Synthesis
Fluorinated Building Blocks
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates .
Result of Action
It is used as a novel electrolyte additive for lini05Mn15O4 cathode of high voltage lithium-ion battery .
properties
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZPTSQKVWERRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile |
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